1,3,3-Trimethyl-2-benzofuran-1-ol
Description
Properties
CAS No. |
1521-94-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(2)8-6-4-5-7-9(8)11(3,12)13-10/h4-7,12H,1-3H3 |
InChI Key |
WWCURPMSGMIINM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Origin of Product |
United States |
Derivatization and Functionalization Strategies for 1,3,3 Trimethyl 2 Benzofuran 1 Ol
Chemical Modification at the Benzofuran (B130515) Nucleus
The benzofuran core of 1,3,3-trimethyl-2-benzofuran-1-ol provides a scaffold for various chemical transformations, allowing for the introduction of a wide range of functional groups.
Halogenation Reactions (e.g., Bromination)
Halogenation is a fundamental transformation in organic chemistry that introduces halogen atoms into a molecule. tcichemicals.com Halogenated benzofurans are an important class of compounds with various applications. The introduction of a bromine atom onto the benzofuran nucleus can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities or providing a handle for further synthetic modifications. For instance, brominated benzofuran derivatives have been synthesized and studied for their potential anticancer properties.
Alkylation and Arylation Reactions
Alkylation and arylation reactions involve the introduction of alkyl or aryl groups, respectively, onto the benzofuran structure. These modifications can be achieved through various synthetic methods. Such modifications can influence the molecule's lipophilicity and its interaction with biological targets.
Introduction of Other Functional Groups
Beyond halogenation and alkylation, other functional groups can be introduced onto the benzofuran nucleus to further diversify the properties of this compound. An efficient method for the synthesis of 1-aminophthalans has been developed through the intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with p-toluenesulfonylamine. koreascience.kr This reaction proceeds in the presence of cesium carbonate as a base, without the need for a catalyst, and provides the desired products in moderate to good yields. koreascience.kr
Derivatization for Analytical and Synthetic Purposes
Chemical derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, to enhance its suitability for analysis or to facilitate further reactions. researchgate.net
Acetylation and Trimethylsilylation
Acetylation, the introduction of an acetyl group, and trimethylsilylation, the introduction of a trimethylsilyl (B98337) (TMS) group, are common derivatization techniques used in analytical chemistry, particularly for gas chromatography (GC). tcichemicals.com
Acetylation: This process can be used to protect hydroxyl groups or to create derivatives with improved chromatographic properties. For example, a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative has been synthesized via a Claisen-Schmidt type condensation reaction. mdpi.comresearchgate.net
Trimethylsilylation: This is a widely used method to increase the volatility and thermal stability of compounds for GC analysis. tcichemicals.com Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. tcichemicals.comresearchgate.net The resulting TMS ethers are more amenable to GC-MS analysis. researchgate.net
Table 1: Common Derivatization Reagents for GC Analysis
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxyls, Amines |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Amines |
| N-Trimethylsilylimidazole | TMSI | Hydroxyls |
| Acetic Anhydride | Hydroxyls, Amines |
Reactions with Carbonyl Reagents (e.g., PFBHA, 2,4-dinitrophenylhydrazine)
Given the hemiacetal nature of this compound, it can exist in equilibrium with its open-chain keto-form, making it reactive towards carbonyl reagents.
Pentafluorobenzylhydroxylamine (PFBHA): This reagent reacts with carbonyl compounds to form oxime derivatives. researchgate.net This derivatization is often employed to enhance the detectability of carbonyls in analytical methods like GC with electron capture detection (ECD) or mass spectrometry (MS). The reaction proceeds via nucleophilic addition of PFBHA to the carbonyl group, followed by the elimination of a water molecule to form the stable oxime derivative. researchgate.net
2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent used to detect and characterize aldehydes and ketones. chemicalbook.comwikipedia.orgallen.in It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is typically a colored precipitate. allen.in This reaction is a condensation reaction, involving the joining of two molecules with the loss of a small molecule, in this case, water. chemicalbook.com While DNPH is a reliable test for aldehydes and ketones, it does not typically react with other carbonyl-containing functional groups like carboxylic acids, esters, and amides. wikipedia.org
Table 2: Reactions of Carbonyl Reagents with the Open-Chain Form of this compound
| Reagent | Product Type | Analytical Utility |
|---|---|---|
| Pentafluorobenzylhydroxylamine (PFBHA) | Oxime | GC-ECD, GC-MS |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Qualitative detection, Crystallization for identification |
Synthesis of Related Benzofuran Analogues and Compound Libraries
The synthesis of benzofuran analogues is a well-established field in organic chemistry, driven by the prevalence of the benzofuran scaffold in numerous natural products and pharmacologically active compounds. koreascience.kracs.org Methodologies for creating derivatives often involve the construction of the benzofuran ring system with desired substituents already in place, or the post-synthesis modification of a pre-formed benzofuran core. These strategies are fundamental to building compound libraries, which are diverse collections of molecules used in high-throughput screening to identify new drug leads and biological probes. nih.govnih.gov
A common approach to generating benzofuran analogues is through the cyclization of appropriately substituted precursors. For instance, the reaction of substituted o-hydroxyacetophenones with chloroacetone (B47974) can yield 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives. mdpi.com These can then be further functionalized. One documented derivatization is bromination using N-bromosuccinimide (NBS) to introduce a reactive bromomethyl group, which can serve as a handle for further modifications. mdpi.com Additionally, the aromatic ring of the benzofuran can be substituted with various groups, such as methoxy (B1213986) and ethoxy, to modulate the compound's properties. mdpi.com
Another versatile method for producing functionalized benzofurans is the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans, which can be achieved through the rearrangement and transformation of 2-hydroxychalcones. nih.gov This strategy allows for the introduction of carbonyl functionalities at the C3 position, providing a key site for further derivatization.
The creation of compound libraries often involves the systematic application of these and other synthetic methods to produce a wide array of structurally related compounds. nih.govnih.gov These libraries can be designed to explore the chemical space around a particular scaffold, like benzofuran, by varying substituents at different positions. For example, hybrid molecules incorporating the benzofuran ring with other heterocyclic systems, such as triazines, have been synthesized to explore novel antibacterial agents. nih.gov The combination of different pharmacophores in a single molecule is a common strategy in drug discovery.
Below are examples of synthesized benzofuran derivatives that are analogous in structure, demonstrating common functionalization patterns.
Table 1: Examples of Synthesized 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives
| Compound Number | Name | Molecular Formula | Yield (%) | Physical Appearance |
|---|---|---|---|---|
| 5 | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 30 | White powder |
| 8 | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₃BrO₃ | 60 | White powder |
| 9 | 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₃BrO₃ | 60 | Yellow powder |
Data sourced from a study on the synthesis and biological activity of new benzofuran derivatives. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of 1,3,3 Trimethyl 2 Benzofuran 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of 1,3,3-Trimethyl-2-benzofuran-1-ol in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm their connectivity, and investigate stereochemical and dynamic properties.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the three methyl groups, and the hydroxyl proton. The aromatic region would typically display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The three methyl groups, two of which are geminal at the C3 position and one at the C1 position, would likely appear as sharp singlets in the aliphatic region of the spectrum. The chemical shift of the hydroxyl proton is characteristically variable and its signal can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. These would correspond to the six carbons of the benzene ring, the three methyl carbons, and the two quaternary carbons of the furan (B31954) ring (C1 and C3). The chemical shifts are indicative of the carbon type (aromatic, aliphatic, or bonded to a heteroatom). For instance, the carbinol carbon (C1) and the oxygen-bearing quaternary carbon (C3) would resonate at a lower field compared to the methyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1-OH | Variable (e.g., 2.5-4.0) | - |
| C1-CH₃ | ~1.6 (s, 3H) | ~25.0 |
| C3-(CH₃)₂ | ~1.4 (s, 3H), ~1.5 (s, 3H) | ~28.0, ~30.0 |
| C4-H | 7.2-7.4 (m, 1H) | ~128.0 |
| C5-H | 7.2-7.4 (m, 1H) | ~129.0 |
| C6-H | 7.2-7.4 (m, 1H) | ~122.0 |
| C7-H | 7.2-7.4 (m, 1H) | ~121.0 |
| C1 | - | ~105.0 |
| C3 | - | ~87.0 |
| C3a | - | ~148.0 |
| C7a | - | ~145.0 |
Note: These are hypothetical values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
To unambiguously assign the signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations among the four adjacent aromatic protons (H4, H5, H6, H7), helping to delineate their specific assignments. No correlations would be expected for the methyl singlets or the hydroxyl proton under normal conditions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.
This compound possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers. While standard NMR of an achiral sample will not distinguish between enantiomers, NMR techniques can be employed for stereochemical analysis. If the compound were synthesized as a single enantiomer or if the enantiomers were separated, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide through-space correlations that might help confirm relative stereochemistry in more complex diastereomeric derivatives. More commonly, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate, distinguishable NMR signals for each enantiomer, allowing for the determination of enantiomeric purity.
The chemical shifts observed in an NMR spectrum can be influenced by the choice of deuterated solvent. chemicalbook.com This is particularly true for protons involved in hydrogen bonding, such as the hydroxyl proton in this compound. Recording spectra in a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., non-polar CDCl₃ or C₆D₆ vs. polar, hydrogen-bond accepting DMSO-d₆) can provide valuable structural information. chemicalbook.com The signal for the C1-OH proton would be expected to shift significantly downfield in DMSO-d₆ compared to CDCl₃ due to strong hydrogen bonding with the solvent. sigmaaldrich.com Aromatic solvent-induced shifts (ASIS), observed when using an aromatic solvent like benzene-d₆, can also help to resolve overlapping signals by causing differential shielding of protons based on their spatial orientation relative to the solvent molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 192.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways would likely include:
Loss of a methyl group (-CH₃): A prominent peak would be expected at m/z 177, corresponding to the loss of one of the methyl groups. This is often a favorable fragmentation as it can lead to a stable carbocation.
Loss of water (-H₂O): The presence of the hydroxyl group makes the loss of a water molecule a likely fragmentation pathway, which would result in a peak at m/z 174.
Ring cleavage: Various cleavages of the benzofuran (B130515) ring system would produce other characteristic fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Identity of Fragment | Possible Loss from Parent Ion |
| 192 | [M]⁺ | - |
| 177 | [M - CH₃]⁺ | Loss of a methyl radical |
| 174 | [M - H₂O]⁺ | Loss of a water molecule |
| 159 | [M - CH₃ - H₂O]⁺ | Sequential loss of methyl and water |
| 133 | [C₉H₉O]⁺ | Further fragmentation/rearrangement |
Note: These are hypothetical fragmentation patterns based on the principles of mass spectrometry for similar organic molecules.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a GC-MS analysis, a sample mixture is first vaporized and separated into its individual components as it passes through a capillary column in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and detected.
For this compound, GC-MS would be an ideal method for its identification within a reaction mixture or a natural product extract. The gas chromatogram would show a peak at a specific retention time corresponding to the compound. The mass spectrometer would then provide the mass spectrum for that peak, which could be compared to a library of known spectra or analyzed as described above to confirm the molecular weight of 192 and the characteristic fragmentation pattern, thereby confirming the identity of the compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS).
Electron Ionization (EI) and Chemical Ionization (CI) Modes
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through extensive fragmentation. For benzofuran derivatives, EI mass spectra can reveal the formation of characteristic fragment ions. nih.govnih.gov For instance, the fragmentation of related dibenzo(d,f)(1,3)dioxepine derivatives under EI conditions has been shown to produce 2-substituted benzo[b]furan ions. nih.gov This process is thought to involve the formation of a spirocyclic intermediate. nih.gov The specific fragmentation pattern of this compound would be expected to show losses of methyl groups and potentially the hydroxyl group, leading to a series of characteristic daughter ions that help in its identification.
Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak. escholarship.org Using a reagent gas like methane, CI can produce adducts such as [M+H]+ and [M+C2H5]+, which are crucial for determining the molecular weight of the analyte. escholarship.org For trimethylsilylated (TMS) derivatives of metabolites, methane chemical ionization has been shown to produce strong [M − CH3]+ fragments, which aid in the automatic recognition of molecular adduct patterns. escholarship.org This suggests that under CI conditions, this compound would likely exhibit a strong signal for its molecular ion, confirming its molecular weight.
Table 1: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected Key Ions | Information Provided |
| EI | Molecular Ion (M+), [M-CH3]+, [M-OH]+, other fragments | Structural elucidation via fragmentation pattern |
| CI | [M+H]+, [M+C2H5]+ | Confirmation of Molecular Weight |
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)
Comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers significantly enhanced separation capabilities compared to traditional one-dimensional GC-MS, which is particularly useful for analyzing complex mixtures. nih.govmdpi.com This technique provides increased peak capacity and improved resolution, allowing for the separation of co-eluting compounds. nih.govucdavis.edu The use of GCxGC coupled with a time-of-flight (TOF) mass spectrometer further improves sensitivity and mass spectral quality. ucdavis.edu In the analysis of complex samples, such as those from metabolomics or environmental studies, GC×GC-MS can separate isomers and compounds with identical nominal masses that would otherwise overlap. nih.govnih.gov For this compound in a complex matrix, GCxGC-MS would provide superior separation from interfering compounds, leading to cleaner mass spectra and more confident identification. mdpi.comdlr.de
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound and its fragments with high accuracy. nih.govnih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low ppm range, allowing for the unambiguous assignment of elemental formulas. nih.gov For this compound (C11H14O2), HRMS would confirm its molecular formula by measuring the exact mass of its molecular ion. Furthermore, the high mass accuracy of HRMS can be applied to its fragment ions, aiding in the elucidation of fragmentation pathways. This capability is crucial for distinguishing between isobaric compounds and for the structural characterization of unknown substances. nih.gov
Electrospray Ionization Mass Spectrometry (ESI MS)
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it suitable for the analysis of polar, less volatile, and thermally labile compounds. scispace.comnih.govwiley-vch.de Neutral molecules like this compound can be analyzed by forming adducts with cations (e.g., [M+H]+, [M+Na]+). nih.gov ESI is often coupled with high-resolution mass spectrometers, such as ESI-TOF-MS, to provide accurate mass measurements. und.edu The process involves creating a fine spray of charged droplets, from which solvent evaporates, ultimately leading to the ejection of gas-phase ions. nih.gov The analysis of benzofuran-type neolignans by ESI-MS has demonstrated its utility in providing structural information through tandem mass spectrometry (MS/MS) experiments. scispace.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czrsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3500-3200 cm⁻¹), C-H stretches from the methyl and aromatic groups (around 3100-2850 cm⁻¹), and C-O stretching vibrations (in the 1260-1050 cm⁻¹ region). vscht.cz The aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The NIST Chemistry WebBook provides reference spectra for related compounds like benzofuran and its derivatives, which show these characteristic bands. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzofurans typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.net Studies on benzofuran derivatives have shown absorption bands around 280-290 nm, with shoulders at longer wavelengths. researchgate.net The specific absorption maxima and molar absorptivity of this compound would be dependent on its specific substitution pattern and the solvent used.
Table 2: Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Wavenumber/Wavelength |
| IR | O-H Stretch (Alcohol) | 3500-3200 cm⁻¹ (broad) |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1600-1400 cm⁻¹ | |
| C-O Stretch | 1260-1050 cm⁻¹ | |
| UV-Vis | π → π* Transitions | ~280-350 nm |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound was not found, studies on similar benzofuran derivatives provide insight into the expected structural features. For example, the crystal structure of 3,3-Dimethyl-2-benzofuran-1(3H)-one reveals that the non-hydrogen atoms of the benzofuran core are essentially planar. nih.govresearchgate.net In the crystal structure of another related compound, 3-(3-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the benzofuran unit is also planar. nih.gov Crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. nih.govnih.gov For this compound, a similar planar benzofuran system would be expected, with the crystal structure likely stabilized by hydrogen bonding involving the hydroxyl group.
Sample Preparation and Pretreatment Methodologies for Characterization
Effective sample preparation is critical for obtaining high-quality analytical data. For GC-MS analysis, derivatization is a common strategy to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. nih.gov Trimethylsilylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), is a widely used method for this purpose. nih.gov For analysis of trace levels of the compound in complex matrices like biological fluids or environmental samples, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate and concentrate the analyte before instrumental analysis. nih.gov
For IR spectroscopy, solid samples can be prepared as a KBr (potassium bromide) disc or as a mull. rsc.org For UV-Vis and ESI-MS analysis, the sample is typically dissolved in a suitable solvent, such as methanol, acetonitrile, or tetrahydrofuran, ensuring that the solvent is transparent in the wavelength range of interest and compatible with the ionization source. scispace.comresearchgate.net
Solvent Extraction and Solid Phase Microextraction (SPME).
No information was found regarding the use of solvent extraction or Solid Phase Microextraction (SPME) for the isolation of this compound.
Molecular Distillation.
No data is available in the searched literature concerning the application of molecular distillation for the purification of this compound.
Theoretical and Computational Investigations on 1,3,3 Trimethyl 2 Benzofuran 1 Ol
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 1,3,3-Trimethyl-2-benzofuran-1-ol from first principles. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict a molecule's behavior and characteristics. researchgate.netmdpi.com DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying benzofuran (B130515) derivatives. rsc.orgresearchgate.net These methods allow for the in-depth analysis of a molecule's structure and reactivity without the need for empirical data. mdpi.com
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.netphyschemres.org For a benzofuran derivative, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. researchgate.netphyschemres.org For instance, studies on similar molecules like 2-phenylbenzofuran (B156813) have successfully used DFT methods to achieve optimized geometries that show good agreement with experimental data. physchemres.org
Spectroscopic Property Prediction (IR, NMR, UV-Vis)
Theoretical calculations are highly effective in predicting the spectroscopic signatures of a molecule. By simulating the vibrational modes of the optimized structure, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation. researchgate.net Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. rsc.org For various benzofuran compounds, these predicted spectra have shown a strong correlation with experimental findings. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. batistalab.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgbatistalab.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com A smaller gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. physchemres.org In studies of various benzofuran derivatives, the HOMO-LUMO gap has been a critical parameter for evaluating their potential in applications like nonlinear optics. physchemres.org
Table 1: Conceptual Frontier Molecular Orbital Parameters This table illustrates the typical parameters calculated in an FMO analysis. Specific values for this compound are not available.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue represents regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For related benzofuran structures, MEP maps have been used to understand interactions such as hydrogen bonding and to predict reactive behavior.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. wikipedia.orguni-muenchen.dewisc.edu It transforms the complex wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu
NBO analysis quantifies interactions between filled (donor) and empty (acceptor) orbitals, which reveals the significance of electron delocalization and hyperconjugation. wikipedia.orguni-muenchen.de The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For various organic molecules, NBO analysis has been instrumental in explaining their stability and bonding characteristics. wisc.edu
Table 2: Conceptual Natural Bond Orbital (NBO) Analysis Data This table is a conceptual representation of data obtained from an NBO analysis. Specific values for this compound are not available.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O) | σ*(C-C) | Value | Lone Pair -> Antibonding |
| σ (C-H) | σ*(C-C) | Value | Bonding -> Antibonding |
Reactivity Descriptors (e.g., Fukui functions, Reduced Density Gradient (RDG))
Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Another tool, the Reduced Density Gradient (RDG), is used to visualize and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular aggregation and interactions.
Electron Density Analysis (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF))
Electron density analysis provides profound insights into the chemical bonding and structure of a molecule. The Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are two powerful computational tools for interpreting electron density. scribd.com
In a hypothetical AIM analysis of this compound, the electron density (ρ) would be analyzed to locate critical points where the gradient of the electron density is zero. scribd.com These points help to define atoms within the molecule and characterize the nature of the chemical bonds—such as covalent or hydrogen bonds—based on the properties of the electron density at bond critical points.
The Electron Localization Function (ELF) offers a method to map the electron pair probability in a molecule's spatial coordinates. scribd.com An ELF analysis for this compound would reveal regions of high electron localization, corresponding to core electrons, lone pairs, and covalent bonds. This would allow for a detailed visualization of the molecule's electronic structure, highlighting the positions of the hydroxyl group's lone pairs and the bonding patterns within the benzofuran ring and its trimethyl substituents.
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.
Monte Carlo Conformational Searches
A Monte Carlo conformational search is a computational method used to explore the potential energy surface of a molecule to find its stable conformers. For this compound, this method would involve randomly altering the molecule's torsional angles and geometry, followed by energy minimization. By repeating this process thousands or millions of times, a diverse set of low-energy conformations would be generated, providing a map of the molecule's conformational landscape and the relative stability of each conformer.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would model the physical movements of the atoms and molecules of this compound over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. An MD simulation would reveal how the molecule vibrates, rotates, and changes conformation in response to its environment, offering insights into its structural flexibility and the time-scales of its internal motions.
Solvent Effects on Molecular Structure and Spectra
The surrounding solvent can significantly influence the structure, stability, and spectral properties of a solute molecule. Computational models can simulate these effects either explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. For this compound, studying solvent effects would be crucial for understanding its behavior in different chemical environments. For instance, polar solvents would be expected to form hydrogen bonds with the hydroxyl group, potentially altering its conformational preferences and shifting the frequencies in its vibrational and electronic spectra.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction. For this compound, computational studies could investigate its formation, decomposition, or reactions with other chemical species. For example, density functional theory (DFT) calculations could model the reaction pathway for its synthesis, providing insights that are complementary to experimental studies and helping to rationalize observed product distributions.
Computational Predictions of Non-Linear Optical Properties (NLO)
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. Computational methods, particularly those based on DFT, can predict the NLO properties of molecules by calculating their hyperpolarizabilities. A computational study of this compound would involve optimizing its geometry and then calculating its first and second hyperpolarizabilities. These calculations would help to assess its potential as an NLO material and understand how its molecular structure gives rise to these properties.
Reaction Chemistry and Mechanistic Insights of 1,3,3 Trimethyl 2 Benzofuran 1 Ol
Exploration of Reactivity Patterns of the Benzofuran-1-ol Moiety
The benzofuran-1-ol moiety, specifically in a saturated form as a cyclic hemiketal, is the primary locus of reactivity. This functional group is essentially a masked carbonyl. Its reactivity patterns are dominated by the following features:
Ring-Chain Tautomerism: The molecule exists in a dynamic equilibrium with its open-chain isomer, 2-(2-hydroxypropan-2-yl)phenyl)(methyl)ketone. The position of this equilibrium is influenced by solvent, temperature, and pH. The gem-dimethyl group at the C3 position likely provides steric bulk that may favor the cyclic form.
Nucleophilic Addition/Substitution at C1: The carbon atom bearing the hydroxyl group (C1) is electrophilic. It is susceptible to attack by nucleophiles, leading to substitution of the -OH group. This reaction is significantly accelerated under acidic conditions.
Dehydration: The hydroxyl group can be eliminated as a water molecule, particularly with acid catalysis, to generate a resonance-stabilized carbocation. This cation is a key intermediate in many subsequent reactions.
The reactivity of related 1,3-dihydro-2-benzofuran-1-ols serves as a valuable model. For instance, these compounds are known to be important intermediates for various synthetic transformations, highlighting the versatile nature of this structural motif koreascience.kr.
Transformation Reactions of the Benzofuran (B130515) Corersc.org
While the C1 hydroxyl group is the most reactive site, the benzofuran core itself can undergo a variety of transformations. These reactions often require catalysts or specific reagents to proceed and can be used to construct more complex molecular architectures. nih.govacs.org
Key transformations include:
Oxidation: Photooxygenation of the related 2,3-dimethylbenzo[b]furan at low temperatures produces a dioxetane, which can be isomerized to an acetophenone (B1666503) derivative researchgate.net. Similar oxidative cleavage could be expected for derivatives of the benzofuran core.
Reduction: The furan (B31954) portion of the benzofuran ring system can be hydrogenated. For example, 3-substituted-2-phenylbenzo[b]furans can be reduced to their 2,3-dihydro counterparts using palladium-catalyzed hydrogenation researchgate.net. Reduction of the benzofuran core with sodium borohydride (B1222165) in the presence of rhodium chloride also yields the dihydrobenzofuran researchgate.net.
Cycloaddition Reactions: The C2-C3 double bond of the aromatic benzofuran system can participate in cycloaddition reactions. Rhodium-catalyzed intermolecular cyclopropanation with diazobutenoates is a known example, yielding complex cyclopropane (B1198618) derivatives researchgate.net.
The table below summarizes some general transformation reactions applicable to the benzofuran scaffold.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | Photooxygenation (O2, hv) | Dioxetane / Ring-opened ketone | researchgate.net |
| Reduction | H2, Pd/C | 2,3-Dihydrobenzofuran (B1216630) | researchgate.net |
| Cycloaddition | Diazobutenoates, Rh catalyst | Cyclopropane derivative | researchgate.net |
| Functionalization | Transition metal catalysts (Cu, Pd, Au) | Substituted benzofurans | nih.govacs.orgnih.gov |
Acid-Catalyzed Reactions and Mechanismsrsc.orglibretexts.org
Acid catalysis plays a pivotal role in the chemistry of 1,3,3-trimethyl-2-benzofuran-1-ol, primarily by activating the hydroxyl group for substitution or elimination. rsc.org The general mechanism involves the protonation of the hydroxyl group to form a good leaving group (water).
Mechanism of Acid-Catalyzed Reaction:
Protonation: The hydroxyl oxygen is protonated by an acid catalyst (e.g., H₂SO₄) to form an oxonium ion. libretexts.org
Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation. The positive charge is delocalized between the C1 carbon and the ring oxygen. This intermediate is crucial for subsequent steps.
Reaction with Nucleophiles: The carbocation can be trapped by a variety of nucleophiles (e.g., alcohols, thiols, amines) to form a new C-Nu bond at the C1 position. An intramolecular example is the oxa-Mannich reaction of related benzofuranols koreascience.kr.
Elimination/Rearrangement: The carbocation can also undergo elimination or rearrangement, leading to different structural isomers. berhamporegirlscollege.ac.inwiley-vch.de
These acid-catalyzed pathways are fundamental to synthesizing a diverse range of derivatives from benzofuranol precursors. rsc.org
Rearrangement Reactionsrsc.orgmdpi.com
The carbocation intermediate formed under acidic conditions is susceptible to molecular rearrangements, which are driven by the formation of a more stable species. berhamporegirlscollege.ac.in
Wagner-Meerwein Rearrangement: A 1,2-hydride or 1,2-alkyl shift can occur if it leads to a more stable carbocation berhamporegirlscollege.ac.inslideshare.net. In the case of the cation from this compound, the initial cation is already tertiary and resonance-stabilized, but shifts could still occur under forcing conditions.
Pinacol-Type Rearrangement: If the starting material were a vicinal diol, a pinacol-pinacolone type rearrangement could occur under acidic conditions, involving a 1,2-migration to a carbocationic center berhamporegirlscollege.ac.inwiley-vch.de.
Dienone-Phenol Rearrangement: This type of rearrangement can convert a dienone into a phenol (B47542) in the presence of acid, driven by the formation of an aromatic ring berhamporegirlscollege.ac.in. While not directly applicable to the starting material, related intermediates could undergo such transformations.
Chalcone Rearrangement Strategy: A method for synthesizing 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones, which proceeds through a cyclized 2,3-dihydrobenzofuran intermediate nih.gov. This highlights how rearrangement is a key strategy in benzofuran synthesis.
The propensity for rearrangement offers synthetic routes to structurally diverse isomers that may not be accessible through direct functionalization. byjus.com
Nucleophilic and Electrophilic Substitution Reactionsnih.gov
Substitution reactions can occur at the C1 position (nucleophilic) or on the aromatic benzene (B151609) ring (electrophilic).
Nucleophilic Substitution: As discussed, the hydroxyl group at C1 can be substituted by various nucleophiles. This reaction proceeds via an Sₙ1-like mechanism involving the formation of the resonance-stabilized carbocation intermediate, especially under acid catalysis. Bifunctional molecules can undergo intramolecular nucleophilic substitution to form cyclic ethers, provided a five- or six-membered ring can be formed pressbooks.pub. The intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with amines to yield 1-aminophthalans is a prime example of this reactivity koreascience.kr.
Electrophilic Substitution: Electrophilic aromatic substitution (EAS) occurs on the fused benzene ring. The reactivity and regioselectivity are governed by the directing effects of the existing substituents.
Directing Effects: The ether oxygen of the furan ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The alkyl groups are weakly activating and also have an ortho, para-directing effect.
Common EAS Reactions: Halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are typical EAS reactions lumenlearning.com. For instance, benzofuran can undergo regioselective nitration researchgate.net. The specific site of substitution on the benzene ring will depend on the interplay of electronic and steric factors of the substituents. In electrophilic substitution, the formation of a sigma complex (Wheland intermediate) is a key step, and its stability determines the reaction's regioselectivity stackexchange.com.
The table below outlines potential substitution reactions.
| Reaction Type | Position | Reagents/Conditions | Key Intermediate | Reference |
| Nucleophilic | C1 | Nu-H, Acid Catalyst | Resonance-stabilized carbocation | koreascience.krpressbooks.pub |
| Electrophilic | Benzene Ring | E⁺ (e.g., Br₂, FeBr₃; HNO₃, H₂SO₄) | Sigma complex (Wheland intermediate) | researchgate.netlumenlearning.comstackexchange.com |
Ring Opening and Ring Closure Reactions
The structural integrity of the furan ring in this compound is condition-dependent.
Ring Opening: The cyclic hemiketal structure is prone to ring-opening to form its keto-alcohol tautomer. This process can be catalyzed by both acids and bases. Furthermore, the benzofuran core itself can be opened using transition metal catalysis.
Tautomerization: Reversible opening to 2-(2-hydroxypropan-2-yl)phenyl)(methyl)ketone.
Catalytic Ring Opening: Palladium-catalyzed processes can cleave the C2-O bond of the benzofuran ring, leading to functionalized phenol derivatives kyoto-u.ac.jpresearchgate.net. These reactions often proceed via oxidative addition of the catalyst into the C-O bond or through a Heck-type pathway researchgate.netnih.gov.
Ring Closure: The compound itself is formed via an intramolecular ring closure (cyclization) of the corresponding keto-alcohol.
Hemiketal Formation: The cyclization of 2-(2-hydroxypropan-2-yl)phenyl)(methyl)ketone is an equilibrium process that forms the title compound.
Catalytic Ring Closure: Many synthetic routes to the benzofuran core rely on catalytic ring-closure reactions. Palladium-catalyzed reactions of substituted phenols with alkynes or aryl iodides are common strategies for constructing the benzofuran ring system nih.govnih.gov. One-pot sequences involving ring-closure and subsequent ring-opening have also been developed to create complex furan frameworks rsc.org.
Investigation of Reaction Intermediates
The study of reaction intermediates is crucial for understanding the mechanistic pathways of this compound.
Carbocations: As extensively discussed, the resonance-stabilized carbocation formed via dehydration of the C1-hydroxyl group is the most prominent intermediate, particularly in acid-catalyzed reactions. Its stability is enhanced by the delocalization of the positive charge onto the furan oxygen and by the tertiary nature of the carbon atom.
Organometallic Species: In transition-metal-catalyzed reactions, such as ring-opening or cross-coupling, organometallic intermediates are formed. For example, in palladium-catalyzed reactions, a phenylpalladium species can be generated, which then participates in the catalytic cycle researchgate.netnih.gov.
Radical Intermediates: While less common for this specific substrate, certain reaction conditions, such as those involving photoredox catalysis, could lead to the formation of radical intermediates acs.org.
Reactive Dienic Species: In some base-catalyzed syntheses of fused benzofurans, aurone-derived 1-azadienes have been identified as key reactive intermediates that undergo cycloaddition reactions researchgate.net.
Understanding these transient species allows for the rational design of synthetic routes and the prediction of product outcomes.
Future Research Directions and Unexplored Avenues for 1,3,3 Trimethyl 2 Benzofuran 1 Ol
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzofuran (B130515) derivatives has evolved significantly, with numerous innovative and catalytic strategies being developed. nih.gov Future research on 1,3,3-Trimethyl-2-benzofuran-1-ol should focus on developing novel and sustainable synthetic routes that offer high efficiency, selectivity, and environmental compatibility.
Key areas for exploration include:
Catalytic Cyclization Reactions: Modern synthetic methods often employ metal catalysts to construct the benzofuran core. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by cyclization, have proven effective for various benzofuran syntheses. organic-chemistry.orgrsc.org Similarly, ruthenium-catalyzed cycloisomerization of appropriately substituted phenols presents a powerful, atom-economical approach. organic-chemistry.org Investigating these catalytic systems for the synthesis of the specific trimethylated benzofuranol structure could lead to efficient and regioselective routes.
One-Pot and Multi-Component Reactions (MCRs): To enhance synthetic efficiency and align with the principles of green chemistry, one-pot procedures and MCRs are highly desirable. researchgate.netdtu.dk Designing a convergent synthesis where the key structural elements of this compound are assembled in a single step from simple precursors would represent a significant advancement.
Sustainable Conditions: The use of green solvents, such as deep eutectic solvents (DES) or ionic liquids (ILs), should be explored. researchgate.net These solvents can enhance reaction rates and selectivity and often allow for easy recycling of the catalytic system, reducing waste and environmental impact. researchgate.net Furthermore, developing catalyst-free methods, potentially mediated by Brønsted acids or hypervalent iodine reagents under mild conditions, offers another avenue for sustainable synthesis. nih.govorganic-chemistry.org
Advanced Spectroscopic Characterization of Complex Conformational States
A thorough understanding of a molecule's structure and conformational dynamics is fundamental. While specific spectral data for this compound is not widely available, its characterization would rely on a combination of modern spectroscopic techniques. Given the presence of a stereocenter at the C1 position and the non-planar furanol ring, advanced methods are necessary to probe its conformational states.
Expected Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be crucial to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations, which are vital for confirming the connectivity and stereochemistry of the molecule. The expected chemical shifts can be predicted based on data from structurally similar benzofuran derivatives. mdpi.comresearchgate.net
| Technique | Expected Observations for this compound |
| ¹H NMR | Singlets for the two C3-methyl groups; a singlet for the C1-methyl group; a signal for the C1-hydroxyl proton; distinct signals for the aromatic protons on the benzene (B151609) ring. |
| ¹³C NMR | Resonances for the three methyl carbons; signals for the quaternary C2 and C3 carbons; a signal for the C1 carbinol carbon; distinct signals for the aromatic carbons. |
| 2D NMR | HMBC correlations would confirm the connectivity between the methyl groups and the benzofuran core. NOESY or ROESY experiments could help determine the relative stereochemistry and preferred conformation of the substituents around the furanol ring. |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. mdpi.com Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Studies on related dibenzo(d,f)(1,3)dioxepines show that the formation of substituted benzofuran ions is a key fragmentation pathway, which could provide diagnostic ions for identifying the core structure of the target molecule in the gas phase. nih.govresearchgate.net
| Technique | Expected Data for this compound |
| HRMS (ESI) | Accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the molecular formula C₁₂H₁₄O₂. |
| EI-MS | A molecular ion peak followed by fragmentation peaks corresponding to the loss of a methyl group (•CH₃), water (H₂O), or other small neutral molecules. |
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, while characteristic peaks in the fingerprint region would correspond to the C-O ether linkage and the substituted benzene ring. nist.govnist.govchemicalbook.com
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether & Alcohol) | 1050 - 1250 |
Deeper Mechanistic Understanding of Key Reactions
Future research should aim to elucidate the mechanisms of reactions involved in the formation and potential transformations of this compound. The compound is a cyclic hemiacetal (or lactol), suggesting it may exist in equilibrium with an open-chain keto-phenol tautomer.
Formation Mechanism: Investigating the mechanism of its synthesis, for instance, via acid- or base-catalyzed intramolecular cyclization of a suitable precursor like 2-(1-hydroxy-1-methylethyl)phenyl methyl ketone, would provide fundamental insights.
Reaction Pathways: The hemiacetal functionality is a key reactive site. Its reactions, such as the intramolecular oxa-Mannich reaction reported for similar 1,3-dihydro-2-benzofuran-1-ols, could be explored to synthesize novel derivatives. koreascience.kr Understanding the conditions that favor either the cyclic or open-chain form would allow for selective functionalization.
Photocatalytic Mechanisms: Given the growing interest in photoredox catalysis, the compound could be studied as a substrate. Mechanistic probes, including control experiments and spectroscopic monitoring, could determine whether processes like oxidative quenching or energy transfer are viable pathways for its transformation under photocatalytic conditions. acs.org
Integration of Machine Learning and Artificial Intelligence in Compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and drug discovery. nih.gov Integrating these computational tools can significantly accelerate the investigation of this compound and its derivatives.
Property Prediction: ML models, such as random forests or neural networks, can be trained on existing chemical databases to predict key physicochemical properties (e.g., solubility, pKa) and biological activities. f1000research.com This approach, known as Quantitative Structure-Activity Relationship (QSAR), can guide the synthesis of new derivatives with improved profiles by learning the complex relationships between chemical structure and activity. youtube.com
De Novo Drug Design: Generative AI models, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be employed for the de novo design of novel molecules. nih.gov By learning from the structural features of known active benzofurans, these models can propose new derivatives of the target compound that are optimized for specific biological targets. nih.gov
Synthetic Route Prediction: AI tools are being developed to predict retrosynthetic pathways for complex molecules. youtube.com Applying these algorithms could help identify the most efficient and cost-effective synthetic routes to this compound and its analogs, complementing the experimental work described in section 9.1.
Spectroscopic Analysis: AI can assist in the interpretation of complex spectral data. ML algorithms can be trained to recognize patterns in NMR or mass spectra, potentially automating structure verification and identifying compounds in complex reaction mixtures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3,3-Trimethyl-2-benzofuran-1-ol in laboratory settings?
- Methodological Answer : A one-pot pseudo three-component synthesis is effective for benzofuran derivatives, leveraging nucleophilic substitution and cyclization. For example, reacting substituted phenols with alkylating agents under acidic conditions can yield the target compound. Optimization of solvent (e.g., 1,4-dioxane) and temperature (room temperature to reflux) is critical for regioselectivity . Oxidation and reduction protocols (e.g., NaBH₄ for alcohol stabilization) may refine purity .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for confirming substituent positions. Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–1.5 ppm for C-3 methyls), and hydroxyl proton (broad δ 4.5–5.5 ppm, exchangeable with D₂O).
- ¹³C NMR : Benzofuran carbonyl (δ 160–170 ppm), quaternary carbons (δ 110–130 ppm), and methyl carbons (δ 20–30 ppm). Compare with published spectra of analogous benzofurans .
Q. What are the common oxidation products of this compound under varying conditions?
- Methodological Answer :
| Condition | Reagent | Major Product |
|---|---|---|
| Mild oxidation | PCC (CH₂Cl₂) | 1,3,3-Trimethyl-2-benzofuran-1-one |
| Strong oxidation | KMnO₄ (acidic) | Carboxylic acid derivatives |
| Enzymatic oxidation | Cytochrome P450 | Hydroxylated metabolites |
| Refer to analogous benzofuran oxidation pathways for validation . |
Advanced Research Questions
Q. How can contradictions in crystallographic data for benzofuran derivatives be resolved?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to reanalyze diffraction data, ensuring proper handling of twinning or disorder. Compare unit cell parameters and hydrogen-bonding networks with existing structures (e.g., 3,3-Dimethyl-2-benzofuran-1(3H)-one, CCDC entry XYZ ). Validate via R-factor convergence (<5%) and residual density maps .
Q. What experimental strategies elucidate stereoelectronic effects of methyl groups in this compound?
- Methodological Answer :
- X-ray crystallography : Resolve methyl group orientations and torsional angles to assess steric hindrance .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density around substituents.
- Kinetic isotope effects : Compare reaction rates (e.g., oxidation) using deuterated analogs to probe hyperconjugation .
Q. How can hydrogen-bonding networks in crystalline this compound be analyzed?
- Methodological Answer : Use Mercury Software (CCDC) to visualize intermolecular interactions. Key parameters:
- O–H···O bonds : Distance ~2.7–3.0 Å, angle ~160–180°.
- C–H···π interactions : Distance <3.5 Å.
Cross-reference with benzofuran crystal structures (e.g., Acta Cryst. E reports ).
Q. What challenges arise in computational modeling of this compound’s electronic structure?
- Methodological Answer : Challenges include:
- Conformational flexibility : Methyl rotation barriers require high-level theory (MP2/cc-pVTZ).
- Solvent effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMSO).
- Van der Waals interactions : Dispersion corrections (e.g., D3-BJ) improve accuracy for nonpolar groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
